4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromine and chlorine atoms at the 4 and 6 positions, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby reducing the activation of these signaling pathways .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to a reduction in tumor growth and progression .
Pharmacokinetics
The compound exhibits high gastrointestinal (GI) absorption and is BBB permeant, indicating good bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It is known to interact with ataxia telangiectasia and Rad3-related protein (ATR), a key enzyme involved in DNA damage response . The compound binds to the active site of ATR, inhibiting its activity and thereby affecting the DNA repair mechanisms. This interaction is highly specific, making this compound a potent ATR inhibitor .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, particularly those involved in DNA damage response and repair. Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with ATR. The compound forms hydrogen bonds with key residues in the active site of ATR, leading to its inhibition . This inhibition prevents the phosphorylation of downstream targets involved in DNA repair, thereby sensitizing cells to DNA damage and promoting cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of ATR and persistent effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits ATR without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a key role in its metabolism, leading to the formation of various metabolites that are excreted via the kidneys .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . Its localization within cells is influenced by factors such as lipophilicity and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with ATR and other nuclear proteins involved in DNA repair . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its effective action at the molecular level .
Preparation Methods
The synthesis of 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes. One common method includes the bromination and chlorination of the pyrrolo[2,3-b]pyridine core. The reaction conditions often involve the use of bromine and chlorine sources under controlled temperatures to achieve selective halogenation . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors and automated systems to scale up the synthesis process efficiently .
Chemical Reactions Analysis
4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the electronic properties of the pyrrolo[2,3-b]pyridine core.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the pyrrolo[2,3-b]pyridine scaffold .
Scientific Research Applications
4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel inhibitors targeting specific enzymes and receptors, such as fibroblast growth factor receptors (FGFRs).
Chemical Biology: The compound serves as a probe to study biological pathways and molecular interactions involving pyrrolo[2,3-b]pyridine derivatives.
Drug Discovery: It is a key intermediate in the development of potential therapeutic agents for various diseases, including cancer.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Comparison with Similar Compounds
4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
4-Bromo-1H-pyrrolo[2,3-c]pyridine: This compound has a similar structure but differs in the position of the bromine atom, which can influence its reactivity and biological activity.
4-Chloro-1H-pyrrolo[2,3-b]pyridine:
4-Bromo-7-azaindole: This compound features a different heterocyclic core, which can result in distinct biological activities and synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique reactivity and biological properties compared to its analogs .
Properties
IUPAC Name |
4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATRMIWUNLJMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646913 | |
Record name | 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942920-50-5 | |
Record name | 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.